4,4-Dimethyl-1-(pyridin-3-yl)pentane-1,3-dione 4,4-Dimethyl-1-(pyridin-3-yl)pentane-1,3-dione
Brand Name: Vulcanchem
CAS No.: 41070-36-4
VCID: VC17531486
InChI: InChI=1S/C12H15NO2/c1-12(2,3)11(15)7-10(14)9-5-4-6-13-8-9/h4-6,8H,7H2,1-3H3
SMILES:
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol

4,4-Dimethyl-1-(pyridin-3-yl)pentane-1,3-dione

CAS No.: 41070-36-4

Cat. No.: VC17531486

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

4,4-Dimethyl-1-(pyridin-3-yl)pentane-1,3-dione - 41070-36-4

Specification

CAS No. 41070-36-4
Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
IUPAC Name 4,4-dimethyl-1-pyridin-3-ylpentane-1,3-dione
Standard InChI InChI=1S/C12H15NO2/c1-12(2,3)11(15)7-10(14)9-5-4-6-13-8-9/h4-6,8H,7H2,1-3H3
Standard InChI Key YEIQOAJAQVNEPU-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C(=O)CC(=O)C1=CN=CC=C1

Introduction

Chemical Identity and Structural Characteristics

4,4-Dimethyl-1-(pyridin-3-yl)pentane-1,3-dione belongs to the class of β-diketones substituted with heteroaromatic groups. Its molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol . The compound’s structure comprises:

  • A pentane-1,3-dione backbone with methyl groups at the 4-position.

  • A pyridine ring attached at the 1-position, specifically at the nitrogen’s 3-position.

The pyridine ring’s electron-withdrawing nature and the diketone’s chelating capacity define its reactivity. Compared to its 2-yl and 4-yl isomers, the 3-yl variant exhibits distinct electronic properties due to the pyridine nitrogen’s positional effects.

Synthesis and Structural Confirmation

Synthetic Routes

While no direct synthesis of the 3-yl isomer is documented, analogous methods for 2-yl and 4-yl derivatives suggest viable pathways:

  • Condensation Reaction: Reacting 3-pyridinecarboxaldehyde with acetylacetone under basic conditions (e.g., sodium acetate) yields the target compound.

    3-Pyridinecarboxaldehyde+AcetylacetoneNaOAc4,4-Dimethyl-1-(pyridin-3-yl)pentane-1,3-dione\text{3-Pyridinecarboxaldehyde} + \text{Acetylacetone} \xrightarrow{\text{NaOAc}} \text{4,4-Dimethyl-1-(pyridin-3-yl)pentane-1,3-dione}
  • Diazotization and Coupling: As demonstrated in azopyrazole syntheses , diazonium salts of 3-aminopyridine could couple with acetylacetone derivatives, though this route remains hypothetical for the 3-yl diketone.

Characterization Data

Key spectroscopic features (extrapolated from analogs ):

  • IR: Strong absorptions at ~1680 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N pyridine).

  • ¹H NMR:

    • δ 2.58 ppm (s, 6H, CH₃).

    • δ 7.45–8.11 ppm (m, pyridine-H and diketone environment).

Physicochemical Properties

PropertyValue/Description
Melting PointNot reported (analogs: 180–233°C)
SolubilityModerate in polar organic solvents
StabilityAir-stable, hygroscopic
pKa (diketone)~9.0 (estimated)

The 3-pyridyl group’s meta-substitution likely reduces steric hindrance compared to ortho-substituted analogs, enhancing metal-chelation efficiency.

Coordination Chemistry and Applications

Metal Complexation

The compound acts as a bidentate ligand, coordinating via diketone oxygen atoms. Comparative studies of 2-yl and 4-yl isomers reveal:

  • Cu(II) Complexes: Exhibit enhanced catalytic activity in oxidation reactions.

  • Fe(III) Complexes: Demonstrate spin-crossover behavior, relevant to molecular electronics.

Biological Activity

Though direct evidence is lacking, structurally related azopyrazole-diketones show moderate antimicrobial activity . The 3-yl isomer’s potential mechanisms include:

  • Disruption of microbial cell membranes via lipid peroxidation.

  • Inhibition of metalloenzymes through competitive metal binding.

Comparative Analysis of Pyridyl Diketone Isomers

IsomerCoordination StrengthBiological ActivitySynthetic Accessibility
2-yl (ortho)ModerateAntimicrobial High
3-yl (meta)High (predicted)UnknownModerate
4-yl (para)LowAnticancerLow

The 3-yl isomer’s meta-substitution optimizes steric and electronic profiles for metal binding, positioning it as a candidate for catalytic and pharmaceutical applications.

Challenges and Future Directions

  • Synthetic Optimization: Developing regioselective methods for 3-yl isomer synthesis remains critical.

  • Biological Screening: Prioritize in vitro assays against bacterial and fungal strains to validate antimicrobial potential.

  • Material Science: Explore luminescent properties of lanthanide complexes for sensor design.

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